molecular formula C9H16N2O2 B1323108 Morpholin-3-yl(pyrrolidin-1-yl)methanone CAS No. 128001-79-6

Morpholin-3-yl(pyrrolidin-1-yl)methanone

Cat. No. B1323108
CAS RN: 128001-79-6
M. Wt: 184.24 g/mol
InChI Key: MODHXEXNYOANLO-UHFFFAOYSA-N
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Description

Morpholin-3-yl(pyrrolidin-1-yl)methanone is a chemical compound . It contains a morpholine ring and a pyrrolidine ring, both of which are common structures in medicinal chemistry .


Synthesis Analysis

The synthesis of compounds similar to Morpholin-3-yl(pyrrolidin-1-yl)methanone often involves the use of the Petasis reaction . This reaction occurs between an aldehyde, an amine, and boronic acid . The title compound can be separated by silica-gel column chromatography with an ethyl acetate–petroleum ether (20%) gradient solvent system .


Molecular Structure Analysis

The molecular structure of Morpholin-3-yl(pyrrolidin-1-yl)methanone is characterized by a five-membered pyrrolidine ring and a morpholine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .


Physical And Chemical Properties Analysis

The physical and chemical properties of Morpholin-3-yl(pyrrolidin-1-yl)methanone are not explicitly mentioned in the search results .

Scientific Research Applications

Drug Discovery and Development

Morpholin-3-yl(pyrrolidin-1-yl)methanone: is a compound that can be utilized in the drug discovery process due to its pyrrolidine ring. This ring is a versatile scaffold that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for increased three-dimensional coverage, which is crucial in the development of drugs with target selectivity.

Biological Activity Profiling

The stereochemistry of the pyrrolidine ring in Morpholin-3-yl(pyrrolidin-1-yl)methanone can lead to different biological profiles of drug candidates. This is due to the different binding modes to enantioselective proteins, which is a significant feature for the study of structure-activity relationships (SAR) in medicinal chemistry .

Pharmacophore Exploration

Due to the sp3-hybridization of the pyrrolidine ring, Morpholin-3-yl(pyrrolidin-1-yl)methanone can be used to efficiently explore the pharmacophore space. This exploration is essential for identifying the key features responsible for a drug’s biological activity .

Synthesis of Biologically Active Compounds

The compound can be involved in synthetic strategies for creating biologically active compounds. For instance, the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides with alkenyl dipolarophiles is a method that can be used to synthesize derivatives of pyrrolidine .

Modification of Physicochemical Parameters

Incorporating Morpholin-3-yl(pyrrolidin-1-yl)methanone into molecules can modify their physicochemical parameters. This modification is a strategic approach to optimize the ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of drug candidates .

Stereogenicity and Enantioselectivity

The stereogenicity of carbons in the pyrrolidine ring makes Morpholin-3-yl(pyrrolidin-1-yl)methanone an important compound for studying the effects of different stereoisomers and spatial orientation of substituents on the biological activity of drug candidates .

Safety and Hazards

The safety and hazards associated with Morpholin-3-yl(pyrrolidin-1-yl)methanone are not explicitly mentioned in the search results .

Future Directions

The future directions for Morpholin-3-yl(pyrrolidin-1-yl)methanone are not explicitly mentioned in the search results .

properties

IUPAC Name

morpholin-3-yl(pyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c12-9(11-4-1-2-5-11)8-7-13-6-3-10-8/h8,10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODHXEXNYOANLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2COCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morpholin-3-yl(pyrrolidin-1-yl)methanone

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